Zeaxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Macular Pigment and Zeaxanthin

The macula is the central region of the retina responsible for sharp central vision. It contains a macular pigment composed of lutein and zeaxanthin, which are believed to filter harmful blue light and act as antioxidants []. Studies suggest lower macular pigment density is associated with an increased risk of AMD [].

Supplementation and AMD Risk

Several clinical trials have investigated the role of Zeaxanthin supplementation in AMD. The Age-Related Eye Disease Study 2 (AREDS2) is a large-scale study that compared different nutritional formulations for AMD prevention. While beta-carotene was removed due to safety concerns, high-dose lutein and zeaxanthin supplementation showed some promise in reducing the risk of progression to advanced AMD []. Further research is ongoing to determine the optimal dosage and long-term effects.

Zeaxanthin and Cognitive Function

Emerging scientific research is exploring the potential benefits of Zeaxanthin for cognitive function.

Oxidative Stress and Cognitive Decline

Age-related cognitive decline and neurodegenerative diseases like Alzheimer's are associated with oxidative stress. Zeaxanthin's antioxidant properties are theorized to potentially protect brain cells from damage [].

Early Research on Cognitive Benefits

Some initial studies suggest Zeaxanthin supplementation may improve cognitive function in healthy older adults and those with mild cognitive impairment []. However, these studies are preliminary, and larger, more robust trials are needed to confirm these findings.

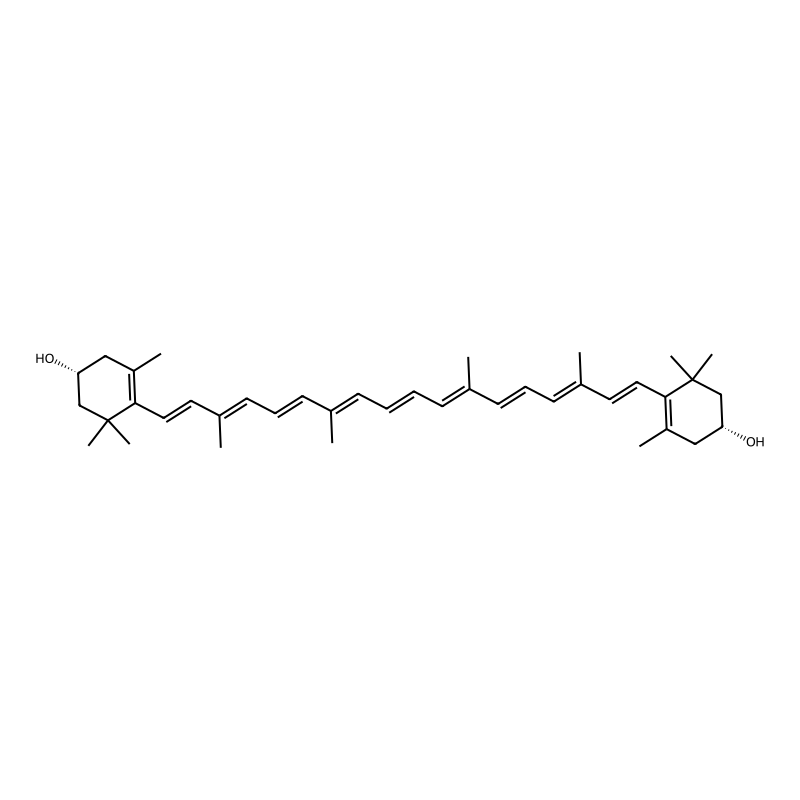

Zeaxanthin is a carotenoid and a member of the xanthophyll family, characterized by its yellow-orange pigment. Its chemical formula is C40H56O2, and it has a molecular weight of 568.87 g/mol. Zeaxanthin is predominantly found in various plants, including bell peppers, corn, saffron, and goji berries. It plays a crucial role in the photosynthetic process by modulating light energy and protecting plant tissues from oxidative damage caused by excess light. This compound is synthesized in plants and some microorganisms, where it contributes to the xanthophyll cycle, which helps in non-photochemical quenching of excess light energy during photosynthesis .

Zeaxanthin is primarily known for its role in eye health. It accumulates in the macula, a central region of the retina responsible for sharp central vision []. Here, it acts as an antioxidant, protecting cells from oxidative damage caused by light exposure []. Additionally, Zeaxanthin may filter blue light, further reducing light-induced stress on the eye [].

These mechanisms are believed to contribute to the potential benefits of Zeaxanthin in preventing age-related macular degeneration (AMD) and cataracts [, ].

Zeaxanthin is generally considered safe for consumption in amounts typically found in food []. However, high doses from supplements may cause mild digestive issues like diarrhea or stomach upset []. No significant safety hazards regarding flammability or reactivity have been reported for Zeaxanthin.

Zeaxanthin exhibits significant biological activities, particularly as an antioxidant. It protects cells from oxidative damage by neutralizing free radicals and reactive oxygen species. Additionally, zeaxanthin has been shown to play a protective role in eye health by filtering harmful blue light and potentially reducing the risk of age-related macular degeneration. It also participates in the regulation of the xanthophyll cycle, which is essential for photosynthetic efficiency in plants .

Zeaxanthin can be synthesized both naturally and synthetically:

- Natural Synthesis: In plants, zeaxanthin is produced from beta-carotene through hydroxylation processes facilitated by beta-carotene hydroxylase enzymes. This pathway involves converting beta-carotene into beta-cryptoxanthin (a mono-hydroxylated intermediate) before forming zeaxanthin .

- Synthetic Methods: Synthetic production of zeaxanthin can be accomplished using the Wittig reaction or through extraction from marigold flowers followed by purification processes such as saponification and crystallization. The synthetic process yields high purity levels of trans-zeaxanthin .

Zeaxanthin has numerous applications across various fields:

- Nutraceuticals: Due to its antioxidant properties, zeaxanthin is often included in dietary supplements aimed at improving eye health and reducing oxidative stress.

- Food Industry: It serves as a natural colorant in food products due to its vibrant yellow-orange hue.

- Cosmetics: Zeaxanthin is utilized in cosmetic formulations for its skin-protective properties against UV radiation .

Zeaxanthin shares structural similarities with several other carotenoids but stands out due to its unique hydroxylation pattern. Here are some similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Lutein | C40H56O2 | Has one fewer hydroxyl group than zeaxanthin |

| Beta-carotene | C40H56 | Precursor to zeaxanthin; lacks oxygenated groups |

| Astaxanthin | C40H52O4 | Contains additional functional groups; stronger antioxidant |

| Cryptoxanthin | C40H56O3 | Intermediate in the synthesis pathway to zeaxanthin |

Zeaxanthin's unique di-hydroxylated structure allows it to perform specific functions in both plant physiology and human health that are not shared with these other carotenoids .

Molecular Formula and Weight (C40H56O2)

Zeaxanthin possesses the molecular formula C40H56O2, indicating a tetraterpene structure composed of forty carbon atoms, fifty-six hydrogen atoms, and two oxygen atoms [1] [4] [5]. The molecular weight has been consistently reported as 568.87 to 568.89 grams per mole across multiple authoritative sources [4] [5] [6]. The Chemical Abstract Service registration number for zeaxanthin is 144-68-3, providing a unique identifier for this compound in chemical databases [5] [7].

The exact mass of zeaxanthin, as determined by high-resolution mass spectrometry, is 568.428031 daltons [4] [8]. This precise molecular mass enables accurate identification and quantification in analytical applications. The molecular formula indicates that zeaxanthin contains eleven conjugated double bonds distributed throughout its polyene chain structure [3].

| Property | Value |

|---|---|

| Molecular Formula | C40H56O2 |

| Molecular Weight | 568.87-568.89 g/mol |

| Exact Mass | 568.428031 Da |

| CAS Number | 144-68-3 |

Structural Characteristics of the Xanthophyll Family

Zeaxanthin belongs to the xanthophyll subfamily of carotenoids, which are distinguished from carotenes by the presence of oxygen-containing functional groups [9] [10]. While carotenes are purely hydrocarbons containing no oxygen atoms, xanthophylls contain oxygen in the form of hydroxyl groups, epoxide groups, or other oxygen-bearing substituents [9] [11].

The structural classification of zeaxanthin within the carotenoid hierarchy places it as a tetraterpene pigment derived from eight isoprene units [12]. Specifically, zeaxanthin is classified as a β,β-carotene-3,3'-diol, indicating that it possesses the basic β-carotene backbone with hydroxyl groups positioned at the 3 and 3' carbon positions on the terminal ionone rings [5] [3].

The xanthophyll family characteristics that zeaxanthin exhibits include increased polarity compared to carotenes due to the presence of hydroxyl groups [13] [9]. This enhanced polarity influences zeaxanthin's behavior in chromatographic separations, where it elutes differently from non-oxygenated carotenes [9]. The hydroxyl groups also enable zeaxanthin to form ester linkages with fatty acids, which occurs naturally in some biological systems [3].

Zeaxanthin exists in three stereoisomeric forms: (3R,3'R)-zeaxanthin, (3R,3'S)-zeaxanthin (meso-zeaxanthin), and (3S,3'S)-zeaxanthin [2] [14]. The (3R,3'R)-zeaxanthin form represents the most abundant and biologically active stereoisomer found in nature [14] [15]. Due to molecular symmetry, the (3R,3'S) and (3S,3'R) stereoisomers are identical, resulting in only three distinct stereoisomeric forms [2].

Physical Properties and Appearance

Zeaxanthin manifests as an orange-red crystalline powder under standard conditions [16] [15]. The characteristic color results from the extensive conjugated double bond system that absorbs visible light in specific wavelength ranges [14]. The compound exhibits little to no odor, making it suitable for applications in food and pharmaceutical products [15].

The melting point of zeaxanthin has been reported with some variation across sources, ranging from 203-207°C to 215.5°C [7] [17] [2]. This variation may reflect differences in purity, crystal form, or measurement conditions. The boiling point occurs at approximately 711.4-713.7°C at standard atmospheric pressure of 760 mmHg [8] [6].

Zeaxanthin demonstrates a density of approximately 1.008 g/cm³ [6], which places it in the typical range for organic carotenoid compounds. The refractive index ranges from 1.525 to 1.585, depending on measurement conditions and solvent environment [8] [6] [17].

| Physical Property | Value |

|---|---|

| Appearance | Orange-red crystalline powder |

| Melting Point | 203-207°C (alternate: 215.5°C) |

| Boiling Point | 711.4-713.7°C at 760 mmHg |

| Density | 1.008 ± 0.1 g/cm³ |

| Refractive Index | 1.525-1.585 |

| Flash Point | 273.4-274.5°C |

The solubility profile of zeaxanthin reflects its predominantly hydrophobic nature with some polar characteristics due to the terminal hydroxyl groups. Zeaxanthin is practically insoluble in water, with solubility typically less than 0.01 mg/L [16] [18] [19]. This extremely low water solubility has significant implications for bioavailability and formulation in aqueous systems [18] [19].

In organic solvents, zeaxanthin demonstrates variable solubility depending on the polarity of the solvent. The compound shows sparingly soluble behavior in ethanol [15], while it demonstrates good solubility in chloroform, producing a clear, intensely orange-red solution [15]. Research has shown that zeaxanthin can achieve more than 1000-fold increases in apparent water solubility when complexed with specific carrier molecules such as glycyrrhizic acid or arabinogalactan [18] [19].

Chemical Reactivity and Stability

Zeaxanthin exhibits complex chemical reactivity patterns that significantly influence its stability under various environmental conditions. The extensive conjugated double bond system makes zeaxanthin susceptible to oxidation, isomerization, and photodegradation [20] [21] [22].

Thermal stability studies have demonstrated that crystalline zeaxanthin remains stable for extended periods when stored under optimal conditions. At temperatures of 5°C and 25°C, zeaxanthin maintained conformance to specifications for 30 months when stored in airtight containers sealed under inert gas and protected from light [23]. However, at elevated temperatures of 35°C, degradation becomes more pronounced over extended storage periods [23].

The thermal degradation kinetics of zeaxanthin follow first-order kinetics, with an activation energy of 65.6 kJ/mol [21]. This activation energy is relatively high compared to other carotenoids such as β-carotene (8.6 kJ/mol), lutein (38.9 kJ/mol), and β-cryptoxanthin (33.9 kJ/mol), indicating that zeaxanthin possesses greater thermal stability than these related compounds [21].

| Stability Parameter | Value |

|---|---|

| Activation Energy (thermal degradation) | 65.6 kJ/mol |

| Storage stability at 5°C | 30 months (optimal conditions) |

| Storage stability at 25°C | 30 months (optimal conditions) |

| Primary photo-isomerization product | 13-cis-zeaxanthin |

Photochemical reactivity represents another critical aspect of zeaxanthin stability. Under illumination, zeaxanthin undergoes isomerization reactions that convert the all-trans configuration to various cis-isomers [22]. The major photoisomerization product is 13-cis-zeaxanthin, with quantum efficiency varying significantly depending on the wavelength of light exposure [22]. Studies using different wavelengths (450, 540, 580, and 670 nm) revealed quantum efficiency ratios of 1:15:160:29, respectively, indicating maximum photoisomerization efficiency at 580 nm [22].

Oxidative stability of zeaxanthin demonstrates concentration-dependent behavior. At concentrations below 50 μg/g in oil systems, zeaxanthin acts as an antioxidant, providing protection against lipid peroxidation [24]. However, at concentrations exceeding 50 μg/g, zeaxanthin exhibits pro-oxidant behavior, potentially accelerating oxidative processes [24]. This concentration-dependent antioxidant-to-pro-oxidant transition has important implications for formulation considerations.

Research indicates that zeaxanthin demonstrates superior resistance to singlet oxygen-mediated oxidation compared to related carotenoids such as lutein and β-carotene [25]. This enhanced oxidative stability may contribute to zeaxanthin's biological functions in high-stress environments such as the central retina [25].

The oxidative degradation of zeaxanthin produces several identifiable products. Non-volatile oxidation products include Z-violaxanthin, 9-Z-zeaxanthin, and 13-Z-zeaxanthin, with 13-Z-zeaxanthin representing the predominant isomerization product [24]. Volatile oxidative cleavage products include linear ketones such as 6-methyl-3,5-heptadien-2-one and cyclic compounds including 3-hydroxy-β-cyclocitral, 3-hydroxy-5,6-epoxy-7,8-dihydro-β-ionone, and 3-hydroxy-β-ionone [24].

Spectroscopic Characteristics

Zeaxanthin exhibits distinctive spectroscopic properties that enable its identification and quantification using various analytical techniques. The ultraviolet-visible absorption spectrum represents the most characteristic spectroscopic feature of zeaxanthin.

In ethanol solution, zeaxanthin displays a typical three-peak absorption pattern with maxima at 428, 454, and 482 nm [26] [27]. These absorption maxima result from electronic transitions within the extended conjugated π-electron system [28]. The exact positions of these maxima demonstrate solvent-dependent shifts, with the 0-0 transition shifting from 482 nm in ethanol to 511 nm in carbon disulfide, reflecting the influence of solvent polarity on the electronic structure [26].

| Spectroscopic Property | Value |

|---|---|

| UV-Vis maxima (ethanol) | 428, 454, 482 nm |

| UV-Vis maxima (CS₂) | 511 nm (0-0 transition) |

| Extinction coefficient | 1.30 × 10⁵ M⁻¹cm⁻¹ |

| FTIR characteristic peaks | 964, 1036 cm⁻¹ |

The extinction coefficient of zeaxanthin at maximum absorption has been determined to be approximately 1.30 × 10⁵ M⁻¹cm⁻¹ [29]. This high extinction coefficient reflects the strong light absorption characteristics of the conjugated system and enables sensitive spectrophotometric detection and quantification methods [29].

Fourier transform infrared spectroscopy reveals characteristic vibrational modes of zeaxanthin. The most prominent FTIR peaks appear at 1036 cm⁻¹ and 964 cm⁻¹, corresponding to conjugated C=C stretching vibrations [30]. These peaks serve as fingerprint regions for zeaxanthin identification in complex matrices [30].

Resonance Raman spectroscopy provides detailed information about the vibrational modes of zeaxanthin's conjugated system. Undeuterated zeaxanthin exhibits characteristic resonance Raman peaks at 1007, 1159, and 1525 cm⁻¹ [31]. When zeaxanthin is deuterated, these peaks shift to 1161 and 1504 cm⁻¹, reflecting the influence of isotopic substitution on vibrational frequencies [31].

Mass spectrometry analysis of zeaxanthin typically employs atmospheric pressure chemical ionization in positive ion mode, yielding a protonated molecular ion [M+H]⁺ at m/z 569 [32] [33]. The fragmentation pattern includes characteristic losses such as water elimination ([M+H-18]⁺ at m/z 551) and formation of prominent fragment ions at m/z 135 (base peak) and m/z 175, corresponding to cleavage products of the terminal ionone rings [32].

Nuclear magnetic resonance spectroscopy has been employed to study zeaxanthin complexation behavior. NMR relaxation studies demonstrate that zeaxanthin binding to carrier molecules results in significant changes in T₂ relaxation times, providing evidence for molecular complex formation [18]. These spectroscopic changes enable the characterization of zeaxanthin interactions with various delivery systems [18].

The spectroscopic characteristics of zeaxanthin undergo significant modifications upon protein binding. When zeaxanthin forms complexes with proteins such as PsbS, dramatic red shifts occur in the absorption spectrum, with the 0-0 transition shifting to approximately 523-525 nm [34] [26]. This protein-induced spectral shift represents a critical aspect of zeaxanthin's biological function in photosynthetic systems [34].

Circular dichroism spectroscopy reveals additional structural information about zeaxanthin-protein interactions. The formation of zeaxanthin-protein complexes results in characteristic circular dichroism spectra that provide evidence for specific pigment-protein and pigment-pigment interactions [34]. These spectroscopic signatures are essential for understanding zeaxanthin's biological mechanisms of action [34].

Zeaxanthin possesses two chiral centers located at the carbon-3 (C-3) and carbon-3' (C-3') positions of the terminal β-ionone rings [1] [2]. Each chiral center may adopt either R or S absolute configuration according to the Cahn-Ingold-Prelog system, theoretically yielding four possible stereoisomeric combinations [3] [4]. However, due to the molecular symmetry of zeaxanthin, where both ionone rings are identical β-rings, the (3R,3'S) and (3S,3'R) stereoisomers are structurally identical, resulting in only three distinct stereoisomeric forms [5] [6] [7].

The stereochemical configuration significantly influences the molecular topology and biological function of zeaxanthin. The presence of hydroxyl groups at both chiral centers creates polar terminal regions that anchor the molecule in lipid bilayers, with the rigid polyene chain spanning the membrane interior [1]. This transmembrane orientation is critical for zeaxanthin's photoprotective function in biological membranes.

Research utilizing molecular dynamics simulations has demonstrated that zeaxanthin maintains a predominantly transmembrane orientation in phosphatidylcholine bilayers, with both hydroxyl groups anchored in opposite leaflets of the bilayer [1]. The chiral centers determine the spatial orientation of these hydroxyl groups, directly affecting the molecule's interaction with membrane components and its stability within the lipid environment.

(3R,3'R)-Zeaxanthin: Principal Natural Stereoisomer

The (3R,3'R)-zeaxanthin represents the predominant natural stereoisomer, constituting the primary form found in dietary sources and synthesized by plants and algae [8] [9] [10]. This stereoisomer exhibits the highest biological activity and serves as the reference standard for zeaxanthin's physiological functions [9] [11].

The (3R,3'R) configuration creates a symmetric molecule where both hydroxyl groups adopt identical spatial orientations [12]. This symmetry contributes to the molecule's stability and optimal packing within biological membranes. Naturally occurring zeaxanthin is exclusively the (3R,3'R)-stereoisomer, with no optical stereoisomers (3R,3'S- or 3S,3'S-zeaxanthin) occurring naturally or synthetically in significant quantities [8].

The synthesis of (3R,3'R)-zeaxanthin requires precise stereoselective reduction of precursor molecules to achieve the correct chiral configurations [2]. Commercial production typically employs enantioselective reduction methods using baker's yeast to introduce the chiral centers in configurations identical to the natural form [2]. This stereoisomer demonstrates superior antioxidant capacity compared to other forms due to its extended conjugated system and optimal molecular conformation [12].

Dietary sources of (3R,3'R)-zeaxanthin include yellow corn, paprika, saffron, goji berries, and various yellow-orange fruits and vegetables [9]. The bioavailability and accumulation of this stereoisomer in human tissues, particularly in the macula, significantly exceed those of other zeaxanthin forms [11].

Meso-zeaxanthin: The (3R,3'S) Stereoisomer

Meso-zeaxanthin, systematically named (3R,3'S)-β,β-carotene-3,3'-diol, represents a unique stereoisomer with distinct biological significance [13] [12] [14]. This diastereomer differs from natural zeaxanthin only in the spatial orientation of the hydroxyl group at the C-3' chiral position, where the S configuration contrasts with the R configuration found in natural zeaxanthin [12].

The asymmetric nature of meso-zeaxanthin, resulting from the different stereochemical configurations at C-3 (R) and C-3' (S), distinguishes it from the symmetric (3R,3'R)-zeaxanthin [12]. This structural asymmetry influences its light-filtering and antioxidant properties, with studies indicating that meso-zeaxanthin may exhibit enhanced antioxidant capacity when bound to specific proteins [12].

Meso-zeaxanthin is rarely found in dietary sources and is absent from the liver or circulation, yet it accumulates significantly in ocular tissues [9] [12]. The primary source of meso-zeaxanthin in humans appears to be metabolic conversion from lutein within the retina, particularly in the central macula [12] [14]. This conversion process represents a sophisticated biological mechanism for optimizing macular pigment composition.

Recent research has identified meso-zeaxanthin in specific marine organisms and fish tissues, including trout, sardine, and salmon skin and flesh [7] [12]. These findings challenge earlier assumptions about the dietary origins of meso-zeaxanthin and suggest potential natural sources beyond retinal biosynthesis.

The pharmacological significance of meso-zeaxanthin has led to its inclusion in specialized eye health supplements, where it demonstrates potent anti-inflammatory effects through down-regulation of inflammatory mediator genes [14]. Clinical studies support the beneficial effects of meso-zeaxanthin supplementation on macular pigment optical density and visual performance.

(3S,3'S)-Zeaxanthin: Structure and Occurrence

The (3S,3'S)-zeaxanthin stereoisomer represents the least abundant form in biological systems, occurring only in trace quantities in specific organisms [2] [5] [6]. This stereoisomer exhibits symmetric molecular architecture similar to (3R,3'R)-zeaxanthin but with opposite absolute configurations at both chiral centers [15].

Structural analysis reveals that (3S,3'S)-zeaxanthin maintains the same molecular formula (C₄₀H₅₆O₂) and connectivity as other zeaxanthin stereoisomers, differing only in the three-dimensional arrangement of atoms around the chiral centers [15]. The S configuration at both C-3 and C-3' positions creates a mirror image relationship with the natural (3R,3'R) form.

Natural occurrence of (3S,3'S)-zeaxanthin is extremely limited, with detection reported in specific microorganisms such as Planktothrix rubescens and marine organisms like Halocynthia roretzi [15]. In human tissues, this stereoisomer is found in minimal concentrations, primarily in the macula where it contributes less than 5% of total zeaxanthin content [5] [6].

The biological activity of (3S,3'S)-zeaxanthin appears significantly reduced compared to the natural (3R,3'R) form, with limited research available on its specific physiological functions [6]. This reduced activity may result from suboptimal binding to specific transport proteins or reduced stability in biological environments.

Synthetic production of (3S,3'S)-zeaxanthin requires specialized stereoselective synthesis methods to achieve the desired chiral configurations. The complexity and cost of producing this stereoisomer, combined with its limited biological significance, have restricted comprehensive research into its properties and potential applications.

Cis-Trans Isomerism in the Polyene Chain

The polyene chain of zeaxanthin contains nine conjugated double bonds that can exist in either cis (Z) or trans (E) configurations, theoretically generating numerous geometric isomers [16] [17] [18]. However, the all-trans configuration predominates in nature due to its thermodynamic stability and reduced steric constraints compared to cis configurations [8] [10] [16].

All-trans zeaxanthin represents the most stable geometric isomer, exhibiting the globally linear geometry that minimizes steric hindrance and maximizes conjugation efficiency [8] [10]. This configuration accounts for 96-98% of naturally occurring zeaxanthin, with cis isomers comprising typically less than 2% of the total [8] [16].

Common cis geometric isomers identified in biological systems include 9-cis, 13-cis, and 15-cis zeaxanthin [19] [17] [20]. These isomers arise through photoisomerization processes induced by light exposure or heat treatment, converting the thermodynamically stable all-trans form to less stable cis configurations [17] [18].

Separation and identification of zeaxanthin geometric isomers utilize advanced chromatographic techniques, including C-30 column HPLC and trapped ion mobility spectrometry [16] [17]. These methods reveal distinct collision cross-sections and retention times for different geometric isomers, enabling precise quantification and structural characterization [16].

The biological significance of cis geometric isomers differs substantially from the all-trans form. Research demonstrates that cis isomers exhibit reduced antioxidant activity and altered membrane interactions compared to all-trans zeaxanthin [16] [17]. However, cis isomers may adopt different orientations within lipid bilayers, potentially contributing to membrane stabilization through alternative mechanisms [17].

Membrane localization studies using electron paramagnetic resonance spectroscopy reveal that cis zeaxanthin isomers maintain transmembrane orientation similar to the all-trans form, but with enhanced effects on membrane fluidity and order parameters [17]. The 13-cis and 9-cis isomers demonstrate stronger impacts on membrane properties than all-trans zeaxanthin, suggesting distinct molecular interactions within the lipid environment [17].

Dietary occurrence of cis zeaxanthin isomers is limited, with detection in various fruits and vegetables including kale, spinach, corn meal, and canned vegetables [20] [21]. The concentration of cis isomers typically correlates with the content of all-trans zeaxanthin, suggesting ongoing photochemical interconversion processes during food storage and processing [21].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 92 of 98 companies (only ~ 6.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

2-Methylheptane